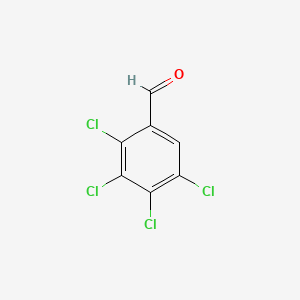

2,3,4,5-Tetrachlorobenzaldehyde

Description

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds, which include polychlorinated benzaldehydes, are organic molecules containing one or more halogen atoms bonded to an aromatic ring. These compounds are of significant interest due to their diverse applications and environmental presence. The introduction of chlorine atoms to the benzene (B151609) ring can dramatically alter the electron density, reactivity, and biological activity of the parent molecule. Research in this area often focuses on understanding the structure-activity relationships imparted by the number and position of halogen substituents. Polychlorinated biphenyls (PCBs), for instance, are a well-known class of halogenated aromatic compounds that were widely used in industrial applications due to their chemical stability and insulating properties. wikipedia.orgepa.gov However, their persistence and toxicity led to a ban on their production. wikipedia.org The study of compounds like 2,3,4,5-tetrachlorobenzaldehyde contributes to the broader understanding of the chemical behavior of such polychlorinated systems.

Historical Perspectives on Substituted Benzaldehyde (B42025) Synthesis and Applications

The history of substituted benzaldehydes is intertwined with the development of synthetic organic chemistry. Benzaldehyde itself was first isolated in 1803, and its synthesis was achieved in 1832. wikipedia.orgbritannica.com This paved the way for the preparation of a vast array of substituted derivatives. Early methods for synthesizing substituted benzaldehydes often involved direct electrophilic substitution on the benzene ring, followed by functional group transformations to introduce the aldehyde group. Over the years, more sophisticated methods have been developed, including the oxidation of substituted toluenes and the formylation of aromatic rings. wikipedia.org Substituted benzaldehydes have found use in a wide range of applications, serving as crucial intermediates in the synthesis of pharmaceuticals, dyes, and fragrances. britannica.comwisdomlib.org They are also valuable in the creation of more complex molecules like Schiff bases and chalcones. wisdomlib.orgresearchgate.net

Contemporary Research Significance of this compound

In modern chemical research, this compound is a valuable tool for investigating the influence of multiple chlorine substituents on the chemical and physical properties of an aromatic aldehyde. Its highly substituted nature presents unique challenges and opportunities in synthetic chemistry. Researchers utilize this compound to explore reaction mechanisms, develop new synthetic methodologies, and as a starting material for the synthesis of novel, highly functionalized molecules. The presence of four chlorine atoms significantly impacts the electronic nature of the aldehyde group, making it a subject of interest for studies on reaction kinetics and mechanisms.

Scope and Academic Relevance of the Compound in Current Chemical Science

The academic relevance of this compound lies in its utility as a model compound for studying the chemistry of polychlorinated aromatic aldehydes. It serves as a platform for investigating the interplay of steric and electronic effects in chemical reactions. Its derivatives are of interest in materials science and medicinal chemistry, where the introduction of a polychlorinated aromatic moiety can impart specific properties. The study of its synthesis and reactivity contributes to the broader knowledge base of organic synthesis and the chemistry of halogenated compounds.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrachlorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOLBGVKMILZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297620 | |

| Record name | Benzaldehyde, 2,3,4,5-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-16-4 | |

| Record name | Benzaldehyde, 2,3,4,5-tetrachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3,4,5-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of 2,3,4,5 Tetrachlorobenzaldehyde

General Synthetic Pathways for Polychlorinated Benzaldehydes

The synthesis of polychlorinated benzaldehydes often mirrors general methods for preparing substituted benzaldehydes, but with considerations for the deactivating and directing effects of the chlorine substituents. Common strategies include:

Oxidation of Polychlorinated Toluenes: This is a direct approach where the methyl group of a polychlorinated toluene (B28343) is oxidized to an aldehyde.

Formylation of Polychlorinated Benzenes: Methods like the Gattermann-Koch reaction or the Vilsmeier-Haack reaction can be employed to introduce an aldehyde group onto a polychlorinated benzene ring. wikipedia.org

Reduction of Polychlorinated Benzoyl Chlorides: The corresponding acid chloride can be reduced to the aldehyde using specific reducing agents.

From Polychlorinated Anilines: The Sandmeyer reaction or related transformations can be used to convert an amino group to a formyl group.

Specific Laboratory-Scale Synthesis Methods for this compound

While specific, detailed laboratory procedures for the synthesis of this compound are not extensively documented in readily available literature, one can infer potential routes based on established organic chemistry principles. A plausible method would involve the formylation of 1,2,3,4-tetrachlorobenzene. Another approach could be the controlled oxidation of 2,3,4,5-tetrachlorotoluene.

Industrial-Scale Manufacturing Processes

Information regarding the industrial-scale manufacturing of this compound is not widely published. However, industrial processes for similar compounds, such as other chlorinated benzaldehydes, often involve the liquid-phase chlorination and subsequent oxidation of toluene derivatives. wikipedia.org For instance, the industrial production of benzaldehyde itself often involves the treatment of toluene with chlorine to form benzal chloride, which is then hydrolyzed. britannica.com A similar multi-step process starting from a chlorinated toluene could potentially be adapted for the large-scale synthesis of this compound.

Chemical Reactivity and Derivatization Research of 2,3,4,5 Tetrachlorobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. In 2,3,4,5-tetrachlorobenzaldehyde, this inherent electrophilicity is substantially amplified by the inductive effect of the four chlorine substituents on the aromatic ring. These atoms withdraw electron density from the ring, which in turn withdraws density from the aldehyde group, making the carbonyl carbon exceptionally electron-poor and highly susceptible to attack by nucleophiles. masterorganicchemistry.comstackexchange.com

This enhanced reactivity makes the compound a prime substrate for a variety of nucleophilic addition reactions. youtube.com Common transformations include reactions with organometallic reagents like Grignard reagents to form secondary alcohols, and the Wittig reaction to produce alkenes. The rate of these additions is generally faster compared to non-chlorinated benzaldehyde (B42025) due to the electronic effects of the chlorine atoms. masterorganicchemistry.com

Table 1: Representative Nucleophilic Addition Reactions of this compound

| Reagent | Product Type | Reaction Conditions |

| Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | Diethyl ether, followed by aqueous workup |

| Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | Methanol or Ethanol, room temperature |

| Hydrogen cyanide (HCN) / KCN | Cyanohydrin | Aqueous ethanol, buffered pH |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Ethanol/water, mild acid catalyst |

| Hydrazine (B178648) (N₂H₄) | Hydrazone | Ethanol, mild acid catalyst |

This table presents expected reactions based on established aldehyde chemistry. Specific experimental data for this compound may vary.

Reactions Involving the Chlorinated Aromatic Ring System

The heavily chlorinated ring is generally deactivated towards traditional electrophilic aromatic substitution due to the strong electron-withdrawing nature of the chlorine atoms and the aldehyde group. masterorganicchemistry.commsu.edulibretexts.org Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). msu.eduwalisongo.ac.id

The chlorine atoms on the aromatic ring of this compound can be replaced by other halogens, most notably fluorine, through halogen exchange (HALEX) reactions. google.com Such processes typically involve heating the chlorinated compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF), often in an aprotic polar solvent or in the presence of a phase-transfer catalyst. google.comscience.gov These reactions are crucial for the synthesis of fluorinated aromatic compounds.

Furthermore, the electron-poor nature of the ring facilitates nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. quizlet.com The reaction is activated by the presence of the electron-withdrawing aldehyde group, particularly at the ortho and para positions. A nucleophile, such as an alkoxide or an amine, can attack the ring to form a stabilized intermediate (a Meisenheimer complex) before expelling a chloride ion. msu.edu

Formation of Complex Derivatives

The dual reactivity of this compound allows for its use in the synthesis of a wide array of complex derivatives.

This compound can serve as a precursor for the synthesis of 2,3,4,5-tetrachlorobenzamides. This transformation typically involves a two-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid, 2,3,4,5-tetrachlorobenzoic acid, using a suitable oxidizing agent like potassium permanganate (B83412) or chromic acid.

The resulting carboxylic acid is then converted into a more reactive acyl chloride, for instance by using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride readily reacts with a primary or secondary amine to yield the desired N-substituted 2,3,4,5-tetrachlorobenzamide. These amide derivatives are often stable, crystalline solids whose structures can be unequivocally confirmed using spectroscopic methods (NMR, IR) and single-crystal X-ray diffraction. mdpi.com

The aldehyde functional group readily undergoes condensation reactions with hydroxylamine and various hydrazine derivatives to form oximes and hydrazones, respectively. nih.gov These reactions are highly reliable and often produce crystalline products with sharp melting points, making them excellent for the detection and characterization of aldehydes. khanacademy.org

The reaction of this compound with hydroxylamine (NH₂OH) yields this compound oxime. Similarly, reaction with hydrazine (H₂NNH₂) or, more commonly, 2,4-dinitrophenylhydrazine (B122626) (DNPH), produces the corresponding hydrazone or 2,4-dinitrophenylhydrazone. researchgate.netresearchgate.net The formation of a colored precipitate (typically yellow, orange, or red) with DNPH is a classic qualitative test for aldehydes and ketones. khanacademy.org These derivatives can be isolated and analyzed to confirm the identity of the original aldehyde. nih.gov

Table 2: Analytical Derivatives of this compound

| Reagent | Derivative | Purpose |

| Hydroxylamine hydrochloride | This compound Oxime | Identification, Characterization |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-Dinitrophenylhydrazone | Qualitative Detection, Characterization |

| Semicarbazide hydrochloride | This compound Semicarbazone | Identification, Purification |

This table outlines common derivatization reactions used for the analysis of aldehydes.

Role as a Strategic Synthetic Intermediate in Advanced Organic Transformations

This compound is a valuable building block in organic synthesis, providing a scaffold that incorporates both a reactive aldehyde handle and a robust, polychlorinated aromatic ring. This combination makes it a strategic intermediate for creating more complex molecules, particularly in the agrochemical and pharmaceutical industries. walisongo.ac.id

The aldehyde group can be transformed into a variety of other functional groups, while the chlorinated ring can be further functionalized or used to impart specific properties, such as thermal stability or pesticidal activity, to the final product. For instance, it can be a precursor in the synthesis of certain types of fungicides where the polychlorinated phenyl moiety is a key part of the active structure. nih.govgoogle.comscielo.org.mxgoogle.comresearchgate.net The synthesis of complex heterocyclic systems can be initiated from this aldehyde, leveraging its reactivity to build intricate molecular architectures.

Cheletropic Reactions and Retro-Ene Processes with Related Chlorinated Systems

Research specifically detailing the participation of this compound in cheletropic reactions or retro-ene processes is not extensively documented in publicly available scientific literature. However, the principles of these pericyclic reactions can be understood and illustrated through studies on related chlorinated and aromatic systems.

Cheletropic Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma (σ) bonds are either formed or broken at a single atom. wikipedia.org These reactions are concerted, meaning they occur in a single step through a cyclic transition state. numberanalytics.com A key feature is the extrusion or addition of a small, stable molecule, such as carbon monoxide (CO), sulfur dioxide (SO₂), or dinitrogen (N₂). wikipedia.orgwikipedia.org The thermal or photochemical extrusion of carbon monoxide from an aldehyde or ketone is a known cheletropic process, often referred to as decarbonylation. wikipedia.org For aromatic aldehydes, this reaction would lead to the formation of an aromatic hydrocarbon and carbon monoxide.

While specific examples involving this compound are scarce, research on related compounds provides insight. For instance, the cheletropic ene-reaction, a process that combines the features of a cheletropic and an ene reaction, was attempted with 1,2,3,4-tetrachloro-5-methylenecyclohexa-1,3-diene, a structurally related chlorinated system. The goal was to react it with carbon monoxide under pressure. However, this particular reaction was reported to be unsuccessful, highlighting the specific conditions and substrate requirements for such transformations to occur.

Retro-Ene Processes

The retro-ene reaction is the microscopic reverse of the ene reaction. nih.gov Ene reactions involve the reaction of an alkene containing an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile), such as an aldehyde. nih.gov The retro-ene reaction, therefore, involves the fragmentation of a molecule to form an alkene and an enophile. These reactions are typically thermally initiated and proceed through a cyclic, six-membered transition state.

While direct studies of retro-ene reactions involving this compound are not readily found, the principles can be applied to hypothetical scenarios. For a chlorinated aromatic aldehyde to participate in a retro-ene process, it would likely need to be part of a larger molecule containing an appropriate ene-type structure. The high thermal stability of the polychlorinated benzene (B151609) ring suggests that high temperatures would be necessary to induce such a fragmentation. epa.gov Computational studies on the thermal decomposition of polychlorinated biphenyls (PCBs) and other aryl chlorides indicate that C-Cl and C-C bond cleavage are significant pathways at high temperatures, leading to a complex mixture of products rather than a clean retro-ene reaction. nih.gov

The following table provides an illustrative example of a retro-ene reaction from a related system, as specific data for this compound is not available.

| Reactant | Conditions | Products | Yield |

| Allenic ester (Hypothetical related system) | Flash Vacuum Thermolysis (FVT) | Vinylketene + Aldehyde | Not Applicable |

This table illustrates a general retro-ene reaction type due to the lack of specific experimental data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,5 Tetrachlorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton NMR (¹H NMR) provides information on the number, environment, and spatial relationships of hydrogen atoms within a molecule. For 2,3,4,5-tetrachlorobenzaldehyde, the ¹H NMR spectrum is relatively simple due to the high degree of substitution on the aromatic ring. The spectrum is characterized by a singlet for the aldehydic proton and a singlet for the remaining aromatic proton. The chemical shift of the aldehydic proton is typically found in the region of 9.5-10.5 ppm, a downfield shift indicative of the deshielding effect of the carbonyl group. The lone aromatic proton (at C6) also appears as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent chlorine atoms.

In contrast, related but less symmetrically substituted compounds, such as 2,3,5-trichlorobenzaldehyde, exhibit more complex ¹H NMR spectra with distinct signals for each aromatic proton, often showing spin-spin coupling. chemicalbook.com For instance, the spectrum of benzaldehyde (B42025) itself shows a multiplet for the aromatic protons and a singlet for the aldehydic proton. docbrown.info The integration of the peak areas in a ¹H NMR spectrum corresponds to the ratio of the protons in different chemical environments. docbrown.info

Table 1: Representative ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound | CDCl₃ | ~10.3 | s | Aldehydic H |

| ~7.8 | s | Aromatic H (C6-H) | ||

| Benzaldehyde docbrown.info | CDCl₃ | 10.0 | s | Aldehydic H |

| 7.9 | m | Aromatic H | ||

| 7.6 | m | Aromatic H | ||

| 7.5 | m | Aromatic H |

Note: Specific chemical shift values can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, the spectrum would show signals for the carbonyl carbon and the six aromatic carbons. The carbonyl carbon signal appears significantly downfield, typically in the range of 185-200 ppm. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms. Carbons directly bonded to chlorine atoms (C2, C3, C4, C5) will be shifted downfield compared to unsubstituted carbons, while the remaining aromatic carbons (C1 and C6) will also have characteristic chemical shifts.

The study of related polychlorinated biphenyls (PCBs) has demonstrated the utility of ¹³C NMR in conjunction with computational modeling to determine molecular conformation. osti.gov Similar approaches can be applied to polychlorinated benzaldehydes to understand the influence of chlorine substitution on the electronic structure and geometry of the molecule. For comparison, the ¹³C NMR spectrum of 3-chlorobenzaldehyde (B42229) has been documented, providing a reference for the effect of a single chlorine substituent on the aromatic ring. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O | ~188 |

| C1 | ~135 |

| C2 | ~138 |

| C3 | ~132 |

| C4 | ~139 |

| C5 | ~130 |

| C6 | ~133 |

Note: These are predicted values and can vary based on experimental conditions.

While solution-state NMR is the most common technique, solid-state NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, which is a solid at room temperature, SSNMR can be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solids. The chemical shifts observed in SSNMR can differ from those in solution due to packing effects and intermolecular forces, providing unique insights into the solid-state structure.

The introduction of fluorine atoms into the this compound scaffold to create fluorinated analogues opens the door to ¹⁹F NMR spectroscopy. nih.gov Fluorine-19 is a highly sensitive nucleus (100% natural abundance) with a wide chemical shift range, making ¹⁹F NMR an excellent tool for structural analysis. icpms.cz The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, allowing for the differentiation of even subtle structural changes.

Advanced 2D NMR experiments that correlate ¹⁹F with ¹H and ¹³C nuclei (e.g., ¹H-¹⁹F HETCOR, ¹⁹F-¹³C HMBC) can be used to unambiguously assign signals and elucidate the complete molecular structure of complex fluorinated derivatives. rsc.orged.ac.uk These techniques are particularly powerful for analyzing complex mixtures, often eliminating the need for chromatographic separation. nih.gov The study of fluorinated compounds is significant in various fields, including the development of pharmaceuticals and agrochemicals, where fluorine substitution can enhance biological activity. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For this compound, the EI-mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by a characteristic isotopic pattern arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the molecular ion would likely involve the loss of the aldehyde group (CHO), a hydrogen atom (H), or chlorine atoms (Cl). A common fragmentation pathway for benzaldehydes is the loss of a hydrogen radical to form a stable benzoyl cation [M-H]⁺. Subsequent fragmentations could involve the sequential loss of chlorine atoms or the elimination of HCl. The study of the fragmentation pathways of related compounds like trichloroanisole has demonstrated the power of EI-MS in identifying characteristic ions that can be used for detection and quantification. nih.gov

Table 3: Predicted Major Ions in the EI-Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl isotope) | Description |

| [C₇H₂Cl₄O]⁺ | 242 | Molecular Ion (M⁺) |

| [C₇HCl₄O]⁺ | 241 | Loss of H |

| [C₆H₂Cl₄]⁺ | 214 | Loss of CO |

| [C₇H₂Cl₃O]⁺ | 207 | Loss of Cl |

| [C₆HCl₃]⁺ | 179 | Loss of CO and Cl |

Note: The m/z values will show isotopic distributions due to the presence of chlorine isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Derivatization Research

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for the trace analysis of organic compounds in complex matrices. chromatographyonline.com For a compound like this compound, LC-MS/MS (tandem mass spectrometry) methods, particularly those operating in Multiple Reaction Monitoring (MRM) mode, offer exceptional capabilities for quantification at very low levels, such as in environmental samples. nih.gov This approach provides the sensitivity needed to detect low-abundant metabolites or degradation products. chromatographyonline.com

The analysis of aldehydes by LC-MS can sometimes be challenging due to their moderate polarity and potentially poor ionization efficiency in common electrospray ionization (ESI) sources. nih.gov To overcome these limitations, derivatization is often employed. This process involves a chemical reaction to modify the analyte's structure, thereby improving its chromatographic behavior or enhancing its ionization response. researchgate.netnih.gov For this compound, the aldehyde functional group is a prime target for derivatization. Reagents that react specifically with carbonyls can be used to introduce a more readily ionizable moiety onto the molecule.

Common Derivatization Strategies for Aldehydes in LC-MS:

Reaction with hydrazines: Reagents like dansylhydrazine react with the aldehyde to form a highly fluorescent and easily ionizable hydrazone derivative, significantly lowering detection limits.

Reaction with primary amines: Amines can form Schiff base derivatives, which may exhibit improved chromatographic properties and ionization efficiency.

Diels-Alder Derivatization: For compounds with suitable diene structures, reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used, although this is less direct for a simple benzaldehyde. nih.gov

The development of a robust LC-MS method would involve optimizing the chromatographic separation (mobile phase composition, gradient, and column type) and the mass spectrometric parameters (ionization mode, precursor and product ions for MRM). researchgate.net The use of isotope-labeled internal standards is also crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It is particularly well-suited for identifying products resulting from the thermal decomposition (pyrolysis) or chemical degradation of substances like this compound. nih.gov

In a typical experiment, a sample of the compound would be subjected to high temperatures in the GC injector port, which can induce pyrolysis. The resulting mixture of decomposition products is then separated by the gas chromatograph and subsequently identified by the mass spectrometer. The mass spectrometer fragments the eluting compounds into characteristic patterns (mass spectra), which act as molecular fingerprints, allowing for their identification by comparison with spectral libraries (e.g., NIST library). nih.gov

Based on the structure of this compound, several decomposition pathways can be hypothesized:

Decarbonylation: Loss of the formyl group (-CHO) to produce 1,2,3,4-tetrachlorobenzene.

Dechlorination: Stepwise or complete removal of chlorine atoms, leading to various lesser-chlorinated benzaldehydes or benzene (B151609).

Ring Cleavage: More extreme conditions could lead to the fragmentation of the aromatic ring itself.

Studies on related organophosphorus pesticides have shown that GC-MS analysis can reveal complex thermal degradation pathways, identifying products like 2,2,2-trichloroacetaldehyde from the decomposition of trichlorfon. nih.gov Similarly, GC-MS has been effectively used to analyze the degradation products of the fungicide chlorothalonil (B1668833) in environmental samples. researchgate.netnih.gov This established methodology provides a clear framework for investigating the decomposition of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These techniques are fundamental for functional group identification and for obtaining a deeper understanding of molecular structure.

The IR and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the specific vibrational modes of the molecule. For complex, highly substituted molecules like this, a detailed assignment of these bands requires theoretical calculations. umich.edu Density Functional Theory (DFT) computations, often using methods like B3LYP, are employed to calculate the theoretical vibrational frequencies. nih.govnih.gov These calculated frequencies are then compared with the experimental spectra to perform a complete assignment of the normal modes, often aided by Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

The expected vibrational modes for this compound can be categorized as follows:

Aldehyde Group Vibrations: C=O stretching, C-H stretching, and C-H bending.

Aromatic Ring Vibrations: C-C stretching, C-H in-plane and out-of-plane bending.

Carbon-Chlorine Vibrations: C-Cl stretching and bending modes.

The table below summarizes the expected positions of key vibrational bands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| Aldehyde C-H Stretch | 2850-2750 (often two bands) | Medium-Weak | Medium |

| Carbonyl (C=O) Stretch | 1710-1685 | Strong | Medium-Strong |

| Aromatic C=C Ring Stretch | 1600-1450 | Medium-Strong | Strong |

| C-Cl Stretch | 800-600 | Strong | Strong |

This table is illustrative, based on general spectroscopic principles and data for related compounds. nih.govlibretexts.orgmdpi.com

The IR spectrum provides unambiguous confirmation of the key functional groups in this compound. The most prominent feature is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the 1710-1685 cm⁻¹ region. libretexts.orglibretexts.org The presence of the aldehyde is further confirmed by the characteristic C-H stretching bands appearing between 2850 and 2750 cm⁻¹. Absorptions related to the aromatic ring and the C-Cl bonds provide further structural confirmation. libretexts.org

While this compound itself lacks a hydrogen-bond donor, the oxygen atom of the carbonyl group can act as a hydrogen-bond acceptor. In the presence of suitable donor molecules (e.g., alcohols, phenols), intermolecular hydrogen bonds of the type O-H···O=C can form. Such interactions would cause a noticeable shift of the C=O stretching band to a lower frequency (red shift) in the IR spectrum.

Furthermore, derivatives of this compound can exhibit significant hydrogen bonding. For example, a Schiff base derivative formed with a primary amine containing an -OH or -NH group could display intramolecular hydrogen bonding. In the solid state, molecules can arrange to form dimers or extended networks stabilized by various intermolecular forces, including hydrogen bonds where applicable. researchgate.netmdpi.com Studies of related halogenated compounds have shown that even weak C-H···X (where X is an electronegative atom) interactions can influence crystal packing. researchgate.netnih.gov

X-ray Crystallography and Diffraction Studies

While spectroscopic methods provide valuable information, X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical method that provides the most accurate and detailed information about molecular structure, including bond lengths, bond angles, and torsional angles. carleton.edu The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is directly related to the electron density distribution within the crystal, allowing for the calculation of the exact position of each atom. carleton.edu

For this compound, an SCXRD analysis would yield:

Unambiguous confirmation of the molecular connectivity and constitution.

Precise geometric parameters: bond lengths (C-C, C-H, C=O, C-Cl) and angles, which can reveal the effects of electronic and steric strain from the four adjacent chlorine atoms.

Conformational details: The planarity of the benzene ring and the orientation of the aldehyde group relative to the ring.

Supramolecular structure: Information on how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions like π-π stacking or weak C-H···O contacts that dictate the solid-state architecture. mdpi.com

The table below presents hypothetical, yet realistic, crystallographic data that would be obtained from an SCXRD experiment on this compound, based on data from related structures. researchgate.netresearchgate.netresearchgate.net

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₂Cl₄O |

| Formula Weight | 243.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.9 |

| b (Å) | ~11.6 |

| c (Å) | ~11.1 |

| β (°) | ~105 |

| Volume (ų) | ~980 |

| Z (molecules/unit cell) | 4 |

| C=O Bond Length (Å) | ~1.21 |

| Avg. C-Cl Bond Length (Å) | ~1.73 |

This table is illustrative. The actual values can only be determined through experimental SCXRD analysis.

This definitive structural information is invaluable for understanding the molecule's physical properties and chemical reactivity and serves as a benchmark for validating the results from computational modeling and spectroscopic analyses. mdpi.com

Theoretical Analysis of Supramolecular Architecture and Intermolecular Interactions (e.g., Halogen Bonding)

The supramolecular architecture of a crystalline solid is dictated by the intricate network of non-covalent interactions between its constituent molecules. For a molecule like this compound, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions would be anticipated to govern its crystal packing.

Halogen Bonding: A key interaction expected in the crystal structure of this compound is halogen bonding. This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. The four chlorine atoms on the benzaldehyde ring, particularly due to the electron-withdrawing nature of the adjacent carbonyl group and other chlorine atoms, would possess regions of positive electrostatic potential (σ-holes) on their outer surfaces. These could interact with nucleophilic sites on neighboring molecules, such as the oxygen atom of the aldehyde group or the electron-rich π-system of the benzene ring.

Other Intermolecular Interactions: Beyond halogen bonding, other interactions would play a crucial role. Weak C—H···O hydrogen bonds, involving the aldehydic proton and the oxygen atom of a neighboring molecule, are a common feature in the crystal structures of benzaldehydes. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules would likely contribute significantly to the cohesion of the crystal lattice. The offset or face-to-face arrangement of these rings would be influenced by the substitution pattern of the chlorine atoms.

Prospective Powder X-ray Diffraction for Polymorphism and Bulk Crystallinity Investigations

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides information on the phase purity, crystallinity, and can be instrumental in identifying different polymorphic forms of a compound.

Polymorphism Investigation: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. For this compound, the existence of polymorphs would be plausible, arising from different arrangements of the molecules in the crystal lattice, stabilized by a delicate balance of the intermolecular forces discussed above.

A PXRD analysis would be the primary method to screen for and identify polymorphism. Each polymorph would produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and intensities. By systematically studying samples of this compound crystallized under various conditions (e.g., different solvents, temperatures, and cooling rates), one could potentially identify and characterize its different polymorphic forms.

The data obtained from a PXRD experiment would be presented in a diffractogram, plotting the intensity of the diffracted X-rays against the diffraction angle (2θ). Analysis of this pattern, including peak indexing and comparison with simulated patterns from single-crystal data (if available), would provide definitive insights into the bulk crystalline nature of this compound.

Computational Chemistry and Theoretical Studies of 2,3,4,5 Tetrachlorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio or semi-empirical methods solve or approximate the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally efficient for complex molecules.

For 2,3,4,5-tetrachlorobenzaldehyde, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum total energy. Functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311G**), are commonly used for such optimizations.

Beyond geometry, DFT provides critical data on the electronic properties. It can map the electrostatic potential surface, revealing regions of positive or negative charge that are susceptible to electrophilic or nucleophilic attack. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and its behavior in chemical reactions.

Below is a hypothetical table of optimized geometric parameters for this compound that would be generated from a DFT calculation.

Hypothetical Optimized Geometric Parameters

| Parameter | Atom Pair/Trio | Calculated Value |

|---|---|---|

| Bond Length | C(carbonyl)-H | ~1.10 Å |

| Bond Length | C(ring)-C(carbonyl) | ~1.49 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Cl (average) | ~1.73 Å |

| Bond Angle | O-C(carbonyl)-H | ~120.5° |

| Bond Angle | C(ring)-C(carbonyl)-O | ~124.0° |

Note: This table is for illustrative purposes and shows the type of data obtained from DFT calculations.

Theoretical vibrational analysis through quantum chemical calculations is a standard procedure for interpreting and assigning experimental infrared (IR) and Raman spectra. Following the geometry optimization, a frequency calculation is performed using the same DFT method. This computation determines the normal modes of vibration, their corresponding frequencies, and their intensities.

Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond, bending of the C-H bond, or vibrations of the chlorinated benzene (B151609) ring. However, theoretical frequencies derived from harmonic approximations are often systematically higher than experimental values. To improve accuracy, the calculated frequencies are typically scaled by an empirical scaling factor specific to the DFT functional and basis set used.

The correlation between predicted and experimental spectra helps confirm the molecular structure and can aid in identifying the compound in a mixture.

Hypothetical Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | ~2900 | ~2784 |

| Carbonyl C=O Stretch | ~1750 | ~1680 |

| Ring C=C Stretch | ~1580 | ~1517 |

| C-Cl Stretch | ~1100 | ~1056 |

Note: This table illustrates the kind of data produced by vibrational frequency calculations. A scaling factor of 0.96 is hypothetically applied.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes electronic behavior, molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound, particularly the rotational freedom of the aldehyde group relative to the benzene ring.

By simulating the molecule's behavior in a solvent box (e.g., water or an organic solvent) over nanoseconds, researchers can observe how intermolecular forces and thermal motion influence its shape and orientation. This provides insights into the molecule's flexibility, its interactions with its environment, and the average conformation in solution. Conformational analysis helps in understanding which shapes are energetically favorable and thus more likely to be involved in chemical reactions or biological interactions.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, theoretical studies could investigate reactions such as its oxidation to a carboxylic acid or a nucleophilic addition to the carbonyl group.

These studies involve mapping the potential energy surface of the reaction. The key points on this surface are the reactants, products, any reaction intermediates, and, crucially, the transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction.

By calculating the structures and energies of the reactants and the transition state, the activation energy (the energy barrier that must be overcome) can be determined. This information provides a quantitative prediction of the reaction rate and can explain why certain reaction pathways are favored over others.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict NMR parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus.

From these tensors, the isotropic chemical shifts (δ) for ¹H and ¹³C atoms can be derived. These predicted shifts can be compared to experimental data to confirm structural assignments. For this compound, this would involve predicting the chemical shift of the aldehydic proton and the single aromatic proton, as well as the shifts for the seven distinct carbon atoms. Calculations can also predict spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aldehyde H | 10.3 |

| Aromatic H (on C6) | 7.8 |

| ¹³C NMR | |

| C=O | 188.0 |

| C1 (C-CHO) | 135.0 |

| C2 (C-Cl) | 138.0 |

| C3 (C-Cl) | 134.0 |

| C4 (C-Cl) | 140.0 |

| C5 (C-Cl) | 130.0 |

Note: This table is illustrative. Actual values depend on the computational method and solvent model used.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. A QSAR study on a series of substituted chlorobenzaldehydes, including this compound, could be developed to predict properties like toxicity, environmental persistence, or inhibitory activity against a specific enzyme.

The process involves calculating a set of numerical descriptors for each molecule that encodes its structural, electronic, and physicochemical properties (e.g., molecular weight, lipophilicity (logP), dipole moment, HOMO/LUMO energies). A mathematical model is then built using statistical methods like multiple linear regression or partial least squares to create an equation that relates these descriptors to the observed activity. Such models are valuable in medicinal chemistry and environmental science for screening new compounds and prioritizing experimental work.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

Environmental Research and Degradation Pathways of 2,3,4,5 Tetrachlorobenzaldehyde

Abiotic Degradation Processes

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the initial transformation of many organic pollutants. For 2,3,4,5-tetrachlorobenzaldehyde, photodegradation and chemical reactions in water and soil are the primary abiotic pathways.

Sunlight, particularly its ultraviolet (UV) component, can induce the breakdown of chemical compounds. The photolysis of benzaldehyde (B42025), the parent compound of this compound, involves the formation of radical species upon irradiation beilstein-journals.org. This process can lead to the cleavage of the aldehyde group or reactions on the aromatic ring. For chlorinated aromatic compounds, photodegradation can also involve the cleavage of carbon-chlorine bonds nih.gov. It is plausible that this compound undergoes similar photochemical reactions, leading to the formation of various transient intermediates and degradation products. The presence of chlorine atoms on the benzene (B151609) ring can influence the rate and pathways of photodegradation.

In the environment, this compound can undergo various chemical transformations. Hydrolysis, the reaction with water, is a potential degradation pathway for some chlorinated compounds, although it is generally slow for stable aromatic rings cdc.gov. In soil, the compound can interact with minerals and organic matter. For instance, abiotic dechlorination of chlorinated solvents has been observed in the presence of reactive iron minerals in soil and clay researchgate.netnih.gov. These reactions can lead to the sequential removal of chlorine atoms from the aromatic ring. The specific transformation products of this compound in aqueous and soil environments have not been extensively studied, but analogies with other chlorinated benzenes suggest that dechlorination and oxidation products are likely to be formed.

Biotic Degradation Mechanisms

Microorganisms, particularly bacteria and fungi, are key players in the breakdown of organic pollutants in the environment. Their metabolic machinery can transform complex molecules into simpler, less harmful substances.

The microbial degradation of chlorinated benzenes, which are structurally related to this compound, has been a subject of extensive research. Aerobic bacteria, such as certain strains of Pseudomonas and Burkholderia, can utilize chlorinated benzenes with up to four chlorine atoms as their sole source of carbon and energy nih.gov. The initial step in the aerobic degradation of these compounds often involves a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a chlorocatechol nih.govresearchgate.net. For example, the degradation of 1,2,4,5-tetrachlorobenzene (B31791) by Pseudomonas sp. strain PS14 proceeds through the formation of 3,4,6-trichlorocatechol (B154911) researchgate.net. It is highly probable that this compound could be similarly attacked by microbial dioxygenases, leading to the formation of a tetrachlorocatechol (B74200) derivative, which would then undergo further degradation.

Under anaerobic conditions, a different set of microorganisms can dechlorinate highly chlorinated benzenes through a process called reductive dechlorination nih.govregenesis.com. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. While this process is more common for highly chlorinated compounds, it could potentially play a role in the transformation of this compound in anoxic environments.

Ligninolytic fungi are also known to degrade a variety of aromatic pollutants, including chlorinated compounds nih.gov. Their extracellular enzymes have the potential to transform chlorinated benzaldehydes nih.gov.

The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For chlorinated aromatic compounds, degradation pathways can lead to a variety of metabolites. As mentioned, the aerobic microbial degradation of chlorinated benzenes typically yields chlorocatechols as key intermediates nih.govresearchgate.net. Further degradation of these catechols involves ring cleavage and subsequent metabolism into central cellular pathways.

In the case of this compound, potential aerobic degradation metabolites would likely include 2,3,4,5-tetrachlorobenzoic acid (through oxidation of the aldehyde group) and subsequently, through dioxygenase attack, a tetrachlorocatechol. The specific isomer of the catechol would depend on the position of the initial enzymatic attack. Anaerobic degradation could lead to the formation of various lesser-chlorinated benzaldehydes and benzoic acids.

A study on the degradation of 2,4,5-trichlorophenol, a related compound, using a combination of pulse electric discharge and biological treatment identified several transformation products, including dimethyldecene, dichloronaphthalenol, and octyl acetate, before ultimate mineralization by bacteria nih.gov. This highlights the complex array of potential intermediates that can be formed during the degradation of highly chlorinated aromatic compounds.

| Potential Degradation Pathway | Initial Reactant | Key Intermediates/Products | Mediating Factor |

| Photodegradation | This compound | Chlorinated benzoyl radicals, dechlorinated benzaldehydes, phenolic compounds | Sunlight (UV radiation) |

| Abiotic Dechlorination | This compound | Tri-, di-, and monochlorobenzaldehydes | Reactive iron minerals in soil |

| Aerobic Biodegradation | This compound | 2,3,4,5-Tetrachlorobenzoic acid, Tetrachlorocatechols | Aerobic bacteria (e.g., Pseudomonas) |

| Anaerobic Biodegradation | This compound | Lesser chlorinated benzaldehydes, Benzaldehyde | Anaerobic bacteria |

| Fungal Biotransformation | This compound | Oxidized and dechlorinated products | Ligninolytic fungi |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for 2,3,4,5-tetrachlorobenzaldehyde, and how do reaction parameters influence yield?

- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with heterocyclic amines (e.g., triazoles) in ethanol under acidic conditions. For example, dissolve 0.001 mol of a triazole derivative in ethanol, add 5 drops of glacial acetic acid, and react with 0.001 mol of substituted benzaldehyde under reflux for 4 hours. Post-reaction, solvent removal under reduced pressure and filtration yield the product . Key parameters include reaction time, solvent polarity, and acid catalysis. Ethanol is preferred for its moderate polarity and boiling point (~78°C), which balances reaction rate and side-product formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aldehyde proton (δ ~10 ppm in H NMR) and chlorine substitution patterns. Infrared (IR) spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns due to chlorine's natural abundance. Comparative analysis with structurally similar compounds (e.g., 3,4,5-trichlorobenzaldehyde) helps verify spectral assignments .

Q. How can researchers ensure purity during synthesis and isolation?

- Methodological Answer : Column chromatography with silica gel and hexane/ethyl acetate gradients effectively removes unreacted starting materials. Recrystallization using ethanol or dichloromethane-hexane mixtures enhances purity. Monitoring via thin-layer chromatography (TLC) with UV visualization at 254 nm ensures reaction completion and purity >95% .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing effect of chlorine substituents deactivates the aromatic ring, reducing electrophilicity at the aldehyde group. This can be quantified using Hammett σ constants (σ ≈ +0.23 per Cl). Kinetic studies under controlled conditions (e.g., varying solvents and nucleophiles like hydrazines) reveal rate constants. For example, compare reaction rates with 4-chlorobenzaldehyde (less deactivated) to isolate electronic effects .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardize assays using positive controls (e.g., known enzyme inhibitors) and validate purity via HPLC. Employ dose-response curves (IC values) across multiple replicates. For conflicting cytotoxicity data, apply repeated measures ANOVA to account for intra-subject variability in pharmacological studies .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl bonds, predicting degradation rates. Pair with quantitative structure-activity relationship (QSAR) models to estimate half-lives in soil/water. Experimental validation involves accelerated degradation studies under UV light or microbial exposure, comparing results with structurally related polychlorinated biphenyls (PCBs) .

Q. What statistical approaches minimize bias when analyzing dose-dependent effects in preclinical trials?

- Methodological Answer : Pre-specify primary endpoints and statistical models (e.g., mixed-effects models for longitudinal data) to avoid p-hacking. Use blinded data analysis and independent replication. For multi-center trials, stratify randomization by site and apply covariate adjustment to control confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.